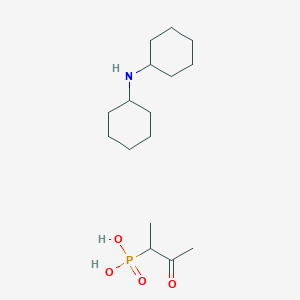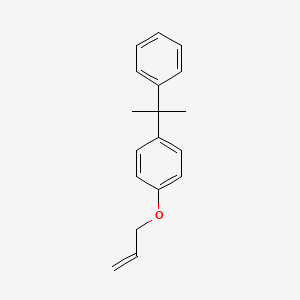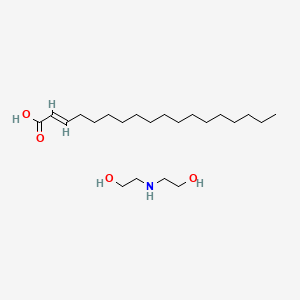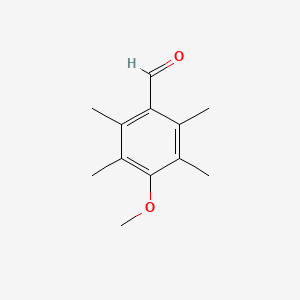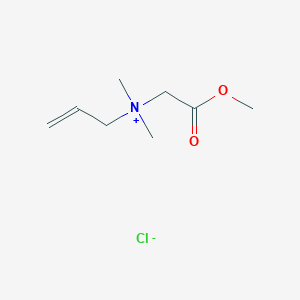
N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride is a chemical compound with a unique structure that includes a methoxy group, an oxoethyl group, and a dimethylprop-2-en-1-aminium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride typically involves the reaction of dimethylamine with a suitable precursor containing the methoxy and oxoethyl groups. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride include:
- N-(2-Methoxy-2-oxoethyl)-2-methyl-N-(3-methyl-4-sulfophenyl)alanine
- Methyl N-(2-methoxy-2-oxoethyl)alaninate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
66917-59-7 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C8H16NO2.ClH/c1-5-6-9(2,3)7-8(10)11-4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
LJGRYZKLKSYEKK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC=C)CC(=O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



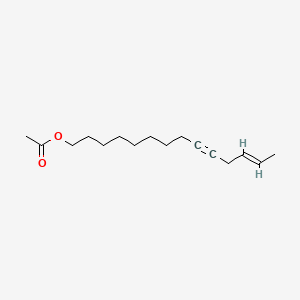
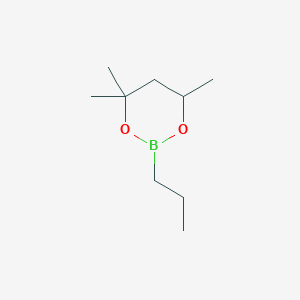


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
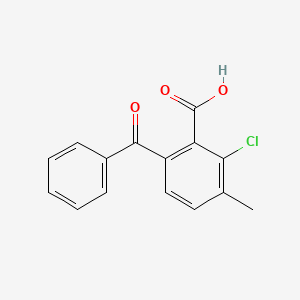
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
